2-amino-1H-pteridin-4-one
Overview
Description
2-amino-1H-pteridin-4-one is a heterocyclic compound with the molecular formula C6H5N5O. It is a member of the pteridine family, which are bicyclic compounds containing fused pyrimidine and pyrazine rings. This compound is known for its role in various biological processes and its presence in several natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1H-pteridin-4-one typically involves the condensation of guanidine with dihydroxyacetone phosphate, followed by cyclization and oxidation steps. One common method involves the reaction of guanidine with dihydroxyacetone phosphate under acidic conditions to form a pteridine intermediate, which is then oxidized to yield this compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-1H-pteridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different pteridine derivatives.
Reduction: Reduction reactions can convert it into dihydropteridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pteridines, dihydropteridines, and other pteridine derivatives with different functional groups .
Scientific Research Applications
2-amino-1H-pteridin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its role in enzymatic reactions and as a cofactor in various biological processes.
Medicine: Research explores its potential as a therapeutic agent due to its involvement in metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-1H-pteridin-4-one involves its interaction with specific enzymes and receptors in biological systems. It acts as a cofactor in enzymatic reactions, facilitating the transfer of electrons and other chemical groups. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions .
Comparison with Similar Compounds
Similar Compounds
Pterin: 2-amino-4(3H)-pteridinone
Lumazine: 2,4(1H,3H)-pteridinedione
Xanthopterin: 2-amino-4,6-dihydroxypteridine
Isoxanthopterin: 2-amino-4,7-dihydroxypteridine
Uniqueness
2-amino-1H-pteridin-4-one is unique due to its specific structural features and its role in various biological processes. Unlike other pteridine derivatives, it has a distinct amino group at the 2-position and a keto group at the 4-position, which contribute to its unique chemical reactivity and biological activity .
Properties
IUPAC Name |
2-amino-1H-pteridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O/c7-6-10-4-3(5(12)11-6)8-1-2-9-4/h1-2H,(H3,7,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXQXTQTPAJEJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=O)N=C(N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C2C(=N1)C(=O)N=C(N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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